Irak4-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25N5O4 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

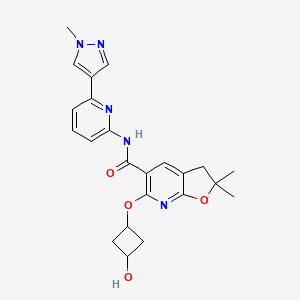

6-(3-hydroxycyclobutyl)oxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-3H-furo[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C23H25N5O4/c1-23(2)10-13-7-17(22(27-21(13)32-23)31-16-8-15(29)9-16)20(30)26-19-6-4-5-18(25-19)14-11-24-28(3)12-14/h4-7,11-12,15-16,29H,8-10H2,1-3H3,(H,25,26,30) |

InChI Key |

ATVTUVKVZSYFBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC(=C(N=C2O1)OC3CC(C3)O)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IRAK4-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator of innate immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a multitude of autoimmune and inflammatory diseases. IRAK4-IN-25 is a potent and orally active inhibitor of IRAK4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes structured data summaries, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in the field of IRAK4 inhibition.

Introduction to IRAK4 Signaling

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome. IRAK4 is the first and most critical kinase recruited to the Myddosome, where it becomes activated through autophosphorylation.[1] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1, initiating a downstream signaling cascade that leads to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[2][3] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are central to the inflammatory response.[4] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1]

This compound: A Potent Inhibitor of IRAK4

This compound, also referred to as compound 38 in its primary publication, is a small molecule inhibitor belonging to the dihydrofuro[2,3-b]pyridine scaffold. It has been identified as a potent and orally bioavailable inhibitor of IRAK4, demonstrating efficacy in both in vitro and in vivo models of inflammation.

Biochemical and Cellular Activity

This compound potently inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Table 1: Biochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Biochemical Potency | ||

| IRAK4 IC50 | 7.3 nM | |

| Pharmacokinetics (Mouse) | ||

| Clearance (Cl) | 12 mL/min/kg | |

| Oral Bioavailability (F) | 21% | |

| Cellular Activity | ||

| Inhibition of Pro-inflammatory Cytokines | Demonstrated in mouse iBMDMs and human PBMCs | |

| In Vivo Efficacy | ||

| LPS-induced TNF-α secretion (Mouse) | Orally efficacious |

Kinase Selectivity

While a comprehensive public kinase selectivity profile for this compound is not available, selective IRAK4 inhibitors are designed to have high potency against IRAK4 with minimal off-target effects on other kinases. The following table provides a representative example of a kinase selectivity profile for a selective IRAK4 inhibitor to illustrate the desired characteristics.

Table 2: Representative Kinase Selectivity Profile for a Selective IRAK4 Inhibitor

| Kinase | % Inhibition @ 1 µM | IC50 (nM) |

| IRAK4 | >99% | <10 |

| IRAK1 | 85% | >100 |

| FLT3 | <10% | >1000 |

| c-KIT | <10% | >1000 |

| TAK1 | <10% | >1000 |

| Lck | <10% | >1000 |

| (Data is illustrative and based on profiles of other selective IRAK4 inhibitors like Irak4-IN-20) |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the mechanism of action of IRAK4 inhibitors like this compound.

IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro potency (IC50) of this compound against IRAK4 kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound (this compound) or vehicle (DMSO) to the appropriate wells.

-

Add 2.5 µL of a mixture of IRAK4 enzyme and MBP substrate in Kinase Buffer to each well.

-

Initiate Reaction: Add 5 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

LPS-Induced TNF-α Secretion in Human PBMCs

Objective: To assess the cellular potency of this compound in inhibiting the production of a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Activation of TLR4 in peripheral blood mononuclear cells (PBMCs) leads to IRAK4-dependent production and secretion of TNF-α.

Materials:

-

Human PBMCs, isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Add 50 µL of the medium containing this compound or vehicle (DMSO) to the cells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete medium to a final concentration of 100 ng/mL.

-

Add 50 µL of the LPS solution to each well. For the unstimulated control, add 50 µL of medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

NF-κB Luciferase Reporter Assay

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293 cells.

-

NF-κB luciferase reporter plasmid.

-

Control plasmid expressing Renilla luciferase.

-

Transfection reagent.

-

DMEM supplemented with 10% FBS.

-

This compound.

-

Human TNF-α or IL-1β as a stimulant.

-

Dual-Luciferase Reporter Assay System (Promega).

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

-

Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle. Pre-incubate for 1 hour.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) or IL-1β to the wells to activate the NF-κB pathway. Incubate for 6 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.

Caption: IRAK4 signaling cascade and inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in a biochemical or cellular assay.

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound is a potent and orally active inhibitor of IRAK4 kinase. Its mechanism of action involves the direct inhibition of IRAK4, leading to the suppression of downstream inflammatory signaling pathways and the reduced production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery, facilitating the further investigation and development of IRAK4 inhibitors as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The favorable in vitro and in vivo profile of this compound makes it a valuable tool compound for these research endeavors.

References

The Discovery and Synthesis of IRAK4-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. Its pivotal role in the downstream signaling of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) has made it a prime therapeutic target for a spectrum of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of IRAK4-IN-25, a potent and orally active IRAK4 inhibitor. This document details the signaling pathways, experimental protocols for its synthesis and characterization, and key quantitative data, offering a valuable resource for researchers in the field of immunology and drug discovery.

Introduction: The Role of IRAK4 in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of a signaling complex known as the Myddosome.

Within the Myddosome, IRAK4 is activated through trans-autophosphorylation and subsequently phosphorylates other IRAK family members, primarily IRAK1. This phosphorylation cascade triggers downstream signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are central to the inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, making IRAK4 a compelling target for therapeutic intervention.

The IRAK4 Signaling Pathway

The signaling cascade initiated by TLR and IL-1R activation and mediated by IRAK4 is a complex and tightly regulated process. The following diagram illustrates the key components and their interactions within this pathway.

Caption: The MyD88-dependent IRAK4 signaling pathway.

Discovery of this compound

This compound, also known as compound 38, was identified through a medicinal chemistry campaign focused on developing potent and orally bioavailable IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold. The discovery process involved the synthesis and evaluation of a series of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Pharmacokinetics of this compound

| Parameter | Value | Reference |

| IRAK4 IC50 | 7.3 nM | [1] |

| Clearance (Cl) | 12 mL/min/kg | [1] |

Table 2: Cellular Activity of this compound in Human PBMCs

| Assay | IC50 |

| LPS-induced TNF-α production | 54.07 nM |

| LPS-induced IL-6 mRNA expression | 559.8 nM |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The following is a representative synthetic workflow based on the synthesis of similar dihydrofuro[2,3-b]pyridine derivatives. The specific, detailed protocol for this compound is proprietary and not publicly available.

Caption: A generalized workflow for the synthesis of this compound.

Representative Experimental Protocol for Synthesis

This protocol is a generalized representation and not the specific protocol for this compound.

Step 1: Synthesis of Intermediate 1 To a solution of Starting Material A in an appropriate solvent (e.g., DMF), is added Starting Material B and a suitable base (e.g., K2CO3). The reaction mixture is stirred at a specified temperature for a designated time. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Formation of the Dihydrofuropyridine Core (Intermediate 2) Intermediate 1 is subjected to a cyclization reaction, often catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated and purified.

Step 3: Coupling Reaction to form Intermediate 3 The dihydrofuropyridine core (Intermediate 2) is coupled with a suitable boronic acid or ester via a Suzuki coupling reaction. This step typically employs a palladium catalyst and a base in a solvent mixture such as dioxane and water.

Step 4: Final Modification to yield this compound The final step involves the modification of a functional group on Intermediate 3 to introduce the desired substituent, yielding this compound. This may involve an amidation, alkylation, or other standard organic transformation. The final product is purified by preparative HPLC to afford the pure compound.

Experimental Protocols for Biological Characterization

The biological activity of this compound was assessed using a combination of in vitro biochemical and cellular assays.

IRAK4 Kinase Assay (Biochemical)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the IRAK4 enzyme.

Methodology: A common method for assessing IRAK4 kinase activity is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and a suitable substrate (e.g., myelin basic protein).

-

Reaction Initiation: Add the test compound or DMSO (control) to the wells of a microplate. Add the master mix to each well. Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase-based detection of the newly formed ATP.

-

Data Analysis: The luminescence signal is inversely proportional to the IRAK4 activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LPS-Induced Cytokine Production in Human PBMCs (Cellular)

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Compound Treatment: Seed the PBMCs in a multi-well plate and pre-incubate with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. Include an unstimulated control group.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the target cytokine (e.g., TNF-α) using a commercial ELISA kit according to the manufacturer's instructions. For mRNA expression analysis (e.g., IL-6), lyse the cells and perform quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and orally active inhibitor of IRAK4 that effectively suppresses the production of pro-inflammatory cytokines in vitro. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for the treatment of a wide range of inflammatory and autoimmune disorders. The information provided in this technical guide, including the signaling pathway, representative synthetic and biological testing protocols, and key quantitative data, serves as a valuable resource for researchers dedicated to the development of novel IRAK4-targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

In Vitro Activity of Irak4-IN-25: A Technical Guide

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[3] Irak4-IN-25 is a potent, orally active inhibitor of IRAK4 designed for research in these disease areas. This guide provides a detailed overview of the in vitro activity of this compound, relevant experimental protocols, and the underlying signaling pathways.

Quantitative In Vitro Activity

The potency of this compound has been quantified through biochemical assays, which measure the direct inhibition of the IRAK4 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the inhibitor's potency.

| Parameter | Value | Reference |

| IC50 | 7.3 nM |

IRAK4 Signaling Pathway and Mechanism of Action

IRAK4 is the "master IRAK" as it is the first and most crucial kinase recruited to the Toll/IL-1 receptor (TIR) domain upon ligand binding. Activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of a signaling complex called the Myddosome. Within this complex, IRAK4 is activated through trans-autophosphorylation.

Activated IRAK4 then phosphorylates downstream targets, primarily IRAK1. This phosphorylation event triggers a cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, which leads to the activation of two major downstream pathways: the NF-κB and the MAPK signaling pathways. These pathways culminate in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central drivers of inflammation.

IRAK4 inhibitors like this compound typically function as ATP-competitive small molecules. They bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.

Experimental Protocols

In Vitro Kinase Assay

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4 by quantifying the consumption of ATP or the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method.

Objective: To determine the IC50 value of this compound by measuring its inhibition of recombinant IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or a vehicle control (DMSO).

-

Enzyme/Substrate Addition: Add a mixture of the IRAK4 enzyme and the kinase substrate to each well.

-

Pre-incubation: Incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically small (e.g., 5-10 µL).

-

Incubation: Allow the reaction to proceed at room temperature for a set time, typically 60 minutes.

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for another 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Cytokine Inhibition

Cellular assays are crucial for confirming that the inhibitor can penetrate cells and engage its target in a physiological context. A common method involves stimulating immune cells with a TLR ligand and measuring the subsequent inhibition of pro-inflammatory cytokine production.

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory cytokines (e.g., IL-6, TNF-α) in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

Materials:

-

Human PBMCs or THP-1 cells

-

Cell culture medium

-

This compound

-

TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, or R848 for TLR7/8)

-

96-well cell culture plates

-

ELISA or Meso Scale Discovery (MSD) kit for the cytokine of interest (e.g., IL-6)

Procedure:

-

Cell Seeding: Seed PBMCs or THP-1 cells into a 96-well plate at an appropriate density and allow them to rest.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

-

Cell Stimulation: Add a TLR ligand (e.g., LPS) to the wells to stimulate the IRAK4 pathway and induce cytokine production. Do not add a stimulant to negative control wells.

-

Incubation: Incubate the plates for a period sufficient for cytokine production, typically 18-24 hours, at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a validated method like ELISA or MSD, following the manufacturer's protocol.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound and calculate the IC50 value.

References

An In-Depth Technical Guide to the Cellular Targets of Irak4-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irak4-IN-25 is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively blocks the production of pro-inflammatory cytokines, positioning it as a valuable research tool and a potential therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailed methodologies for key experimental assays, and a visual representation of the associated signaling pathways and experimental workflows. While specific kinome-wide selectivity and proteomics data for this compound are not publicly available, this guide leverages data from similar IRAK4 inhibitors and general protocols to provide a thorough understanding of its mechanism of action and cellular effects.

Introduction to IRAK4 and its Role in Inflammation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a crucial mediator downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3] This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[2][4] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making it a compelling target for therapeutic intervention.

This compound: Primary Target and Potency

The primary cellular target of this compound is the IRAK4 kinase. It is a potent inhibitor with a reported IC50 of 7.3 nM in biochemical assays. The compound exhibits its inhibitory effects by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related IRAK4 inhibitors. It is important to note that a comprehensive kinase selectivity profile for this compound is not publicly available. The data for Irak4-IN-20, a structurally similar compound, is included for comparative purposes.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | IRAK4 | 7.3 | Biochemical Kinase Assay |

Table 2: Kinase Selectivity Profile of Irak4-IN-20 (for comparative reference)

| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |

| IRAK4 | >99% | 3.55 |

| IRAK1 | 85% | >100 |

| FLT3 | <10% | >1000 |

| c-KIT | <10% | >1000 |

| TAK1 | <10% | >1000 |

| Lck | <10% | >1000 |

| Data for Irak4-IN-20 is provided as a surrogate to illustrate the expected selectivity profile of a potent IRAK4 inhibitor. Specific data for this compound is not publicly available. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and a general workflow for identifying the cellular targets of a kinase inhibitor.

Caption: IRAK4 signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for characterizing a kinase inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of IRAK4 inhibitors are provided below.

In Vitro IRAK4 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and is a common method for determining the biochemical potency of kinase inhibitors.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a white-walled assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of a solution containing the IRAK4 enzyme and MBP substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for IRAK4.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Western Blot Analysis for IRAK1 Phosphorylation

This protocol is used to assess the ability of an IRAK4 inhibitor to block the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) or other TLR agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed THP-1 cells in a 6-well plate and allow them to adhere and differentiate (if necessary, e.g., with PMA).

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IRAK1 and GAPDH to ensure equal loading.

Mass Spectrometry-Based Proteomics for Target Identification

This is a generalized workflow for a quantitative proteomics experiment to identify the cellular targets and off-targets of an inhibitor.

Materials:

-

Cell line of interest

-

This compound

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (or Tandem Mass Tags - TMT)

-

Lysis buffer (e.g., 8 M urea)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

SILAC Labeling (Example): Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) amino acids for several passages to achieve complete incorporation.

-

Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO (vehicle control).

-

Lysis and Protein Digestion: Harvest the cells, combine the "light" and "heavy" cell pellets, and lyse them in a strong denaturing buffer. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis:

-

Identification: Identify the peptides and corresponding proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Quantification: For each identified protein, calculate the ratio of the "heavy" to "light" peptide signals.

-

Target Identification: Proteins that show a significant decrease in the heavy/light ratio are potential targets or are downstream of the inhibited pathway. A kinome-wide analysis can reveal off-target kinases.

-

Pathway Analysis: Use bioinformatics tools to identify the signaling pathways that are significantly affected by the inhibitor treatment.

-

Conclusion

This compound is a potent inhibitor of IRAK4, a key mediator of inflammatory signaling. While a comprehensive, publicly available dataset on its kinome-wide selectivity and cellular target profile is currently lacking, the experimental protocols and workflows outlined in this guide provide a robust framework for its characterization. The provided information on the IRAK4 signaling pathway and the known potency of this compound underscores its value as a tool for investigating the role of IRAK4 in health and disease. Further studies, particularly large-scale proteomics and kinome profiling, will be essential to fully elucidate the complete cellular target landscape of this promising inhibitor.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

IRAK4-IN-25: A Deep Dive into its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase, playing a pivotal role in the innate immune signaling cascade. Its function as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) positions it as a high-value target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of IRAK4-IN-25, a potent and orally active inhibitor of IRAK4, summarizing its biochemical and cellular activity, and detailing the experimental protocols for its evaluation.

Core Data Summary for this compound

The following tables provide a structured overview of the quantitative data available for this compound, facilitating a clear comparison of its key characteristics.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value |

| IRAK4 Enzymatic IC50 | 7.3 nM |

| Cellular Activity (LPS-induced TNF-α in mouse iBMDMs) | Potent Inhibition (Specific IC50 not provided in the source) |

| Cellular Activity (LPS-induced TNF-α in human PBMCs) | Potent Inhibition (Specific IC50 not provided in the source) |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value |

| Clearance (Cl) | 12 mL/min/kg |

| Oral Bioavailability (F) | 21% |

Signaling Pathways and Mechanisms of Action

IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This initiates the formation of a larger signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines.

This compound, as a potent inhibitor, directly targets the kinase activity of IRAK4. By blocking the phosphorylation events mediated by IRAK4, it effectively halts the downstream signaling cascade, thereby preventing the production of inflammatory mediators.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

IRAK4 Biochemical Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic kinase substrate peptide)

-

This compound or other test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of IRAK4 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay assesses the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a more physiologically relevant setting.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

96-well cell culture plates

-

ELISA kit for human TNF-α

Procedure:

-

Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.

-

Prepare serial dilutions of this compound in DMSO and then dilute further in cell culture medium.

-

Pre-treat the cells with various concentrations of the compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion

This compound has demonstrated potent inhibition of IRAK4 kinase activity and subsequent downstream inflammatory signaling. Its favorable in vivo pharmacokinetic profile further underscores its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of this and other IRAK4 inhibitors.

Preclinical Profile of Irak4-IN-25: A Technical Guide for Drug Development Professionals

An In-depth Review of the Preclinical Data for the Potent and Orally Active IRAK4 Inhibitor, Irak4-IN-25.

This technical guide provides a comprehensive overview of the preclinical data for this compound, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Identified as compound 38 in its primary publication, this compound has demonstrated promising characteristics for the potential treatment of inflammatory and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological and experimental pathways through diagrams.

Core Compound Attributes

This compound is a dihydrofuro[2,3-b]pyridine derivative identified as a potent IRAK4 inhibitor. Preclinical data indicates that it possesses a strong inhibitory effect on IRAK4 kinase activity and favorable pharmacokinetic properties, supporting its potential as an orally administered therapeutic agent.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Physicochemical Properties

| Parameter | Value | Source |

| IRAK4 IC50 | 7.3 nM | [1] |

| Ligand Lipophilicity Efficiency (LLE) | 6.0 | [1] |

Table 2: In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Source |

| Clearance (Cl) | 12 mL/min/kg | [1] |

| Oral Bioavailability (F) | 21% | [1] |

Table 3: In Vivo Pharmacodynamics

| Model | Effect | Source |

| LPS-induced mouse model | Orally efficacious in the inhibition of serum TNF-α secretion | [1] |

Detailed in vivo efficacy data such as dose and percentage of inhibition were not publicly available.

Table 4: In Vitro Safety Profile

| Assay | Result | Source |

| General Safety and ADME | Favorable profiles reported |

Specific quantitative data for in vitro safety assays (e.g., hERG, cytotoxicity) and a kinase selectivity profile for this compound are not publicly available. This is a critical dataset for further development and would typically involve screening against a broad panel of kinases to assess selectivity.

Signaling Pathway and Mechanism of Action

IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), with the exception of TLR3. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1. This signaling cascade results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key drivers of inflammation in numerous autoimmune diseases. This compound, by competitively binding to the ATP-binding site of IRAK4, inhibits its kinase activity, thereby blocking this inflammatory cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound were not fully available in the public domain. The following are representative, detailed methodologies for key experiments typically performed for an IRAK4 inhibitor, based on standard industry practices.

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the IC50 value of a test compound against purified IRAK4 enzyme.

-

Objective: To measure the concentration of this compound required to inhibit 50% of IRAK4 kinase activity.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate by IRAK4. Inhibition of this phosphorylation by the test compound results in a decreased FRET signal.

-

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

-

Stop Solution (e.g., 10 mM EDTA)

-

384-well low-volume plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of IRAK4 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of the Stop Solution.

-

Add 10 µL of the detection solution containing the Europium-labeled antibody and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.

-

Cellular Cytokine Release Assay (PBMCs)

This protocol outlines a method to assess the ability of this compound to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs).

-

Objective: To measure the inhibition of TLR-agonist-induced TNF-α and IL-6 production by this compound in a primary human cell system.

-

Principle: PBMCs are stimulated with a TLR agonist (e.g., Lipopolysaccharide - LPS) in the presence of the test compound. The concentration of cytokines released into the cell culture supernatant is then quantified by ELISA or a similar immunoassay.

-

Materials:

-

Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS).

-

LPS (from E. coli)

-

This compound serially diluted in DMSO.

-

96-well cell culture plates.

-

ELISA kits for human TNF-α and IL-6.

-

-

Procedure:

-

Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.

-

Add various concentrations of this compound to the wells. The final DMSO concentration should be kept constant (e.g., 0.1%).

-

Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include unstimulated and vehicle-only stimulated controls.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

-

In Vivo LPS-Induced Cytokine Release Model

This protocol describes a standard mouse model to evaluate the in vivo efficacy of an orally administered IRAK4 inhibitor.

-

Objective: To assess the ability of orally administered this compound to suppress systemic TNF-α production induced by an LPS challenge in mice.

-

Principle: Mice are dosed with the test compound before being challenged with a systemic injection of LPS. Blood samples are then collected to measure the levels of circulating pro-inflammatory cytokines.

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

LPS from E. coli dissolved in sterile saline.

-

Anesthesia.

-

Blood collection supplies (e.g., heparinized tubes).

-

ELISA kit for mouse TNF-α.

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Group the mice and administer this compound or vehicle control via oral gavage at a defined time point before the LPS challenge (e.g., 1 hour).

-

At T=0, administer a sublethal dose of LPS via intraperitoneal (i.p.) injection (e.g., 0.1-1 mg/kg).

-

At a peak time for cytokine release (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.

-

Process the blood to obtain plasma by centrifugation.

-

Measure the concentration of TNF-α in the plasma using a specific ELISA kit.

-

Calculate the percentage of TNF-α inhibition in the compound-treated groups compared to the vehicle-treated group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel IRAK4 inhibitor like this compound.

Conclusion

This compound is a potent, orally bioavailable IRAK4 inhibitor with demonstrated in vivo activity in a model of acute inflammation. The available data suggests it is a promising lead compound for the development of therapeutics for inflammatory and autoimmune diseases. However, a comprehensive understanding of its preclinical profile, particularly regarding its selectivity and in vitro safety, requires further data that is not currently in the public domain. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this compound and other novel IRAK4 inhibitors.

References

An In-depth Technical Guide to Irak4-IN-25 for Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] As a key mediator of the innate immune system, dysregulation of IRAK4 signaling is a significant driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.[2]

This technical guide provides a comprehensive overview of Irak4-IN-25, a potent and orally active inhibitor of IRAK4. The information presented herein is based on the findings from the primary publication by Hao Y, et al. in the European Journal of Medicinal Chemistry (2023), where the compound is referred to as "compound 38".[3] This guide will cover its mechanism of action, available quantitative data, and relevant experimental protocols to support its application in preclinical autoimmune disease models.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of IRAK4.[3] By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade initiated by TLR and IL-1R activation. This inhibition leads to a reduction in the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. The abrogation of this signaling pathway is the fundamental mechanism by which this compound exerts its anti-inflammatory effects, making it a valuable tool for studying the role of IRAK4 in autoimmune pathologies.

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.

Caption: IRAK4-mediated TLR/IL-1R signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 38) from the study by Hao et al. (2023).

Table 1: In Vitro Potency

| Parameter | Value |

| IRAK4 IC50 | 7.3 nM |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Clearance (Cl) | 12 mL/min/kg |

| Oral Bioavailability (F) | 21% |

Table 3: In Vitro and In Vivo Efficacy

| Assay | Model System | Effect |

| Cytokine Production | Mouse immortalized Bone Marrow-Derived Macrophages (iBMDMs) | Reduction of pro-inflammatory cytokines |

| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduction of pro-inflammatory cytokines |

| TNF-α Secretion | Lipopolysaccharide (LPS)-induced mouse model | Orally efficacious in inhibiting serum TNF-α |

Experimental Protocols

While the full detailed experimental procedures from the primary publication are not publicly available, this section outlines the general methodologies for the key experiments cited.

IRAK4 Kinase Assay (Biochemical Potency)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the IRAK4 kinase.

-

Principle: A recombinant IRAK4 enzyme is incubated with the test compound (this compound) and a substrate (e.g., a specific peptide or myelin basic protein) in the presence of ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation.

-

General Protocol:

-

Dispense a solution of recombinant human IRAK4 kinase into assay wells.

-

Add serial dilutions of this compound or vehicle control and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of a biotinylated peptide substrate and ATP.

-

Incubate for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding EDTA.

-

Detect the amount of phosphorylated substrate using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), by adding detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate).

-

Read the signal on a compatible plate reader and calculate the IC50 value by fitting the data to a dose-response curve.

-

Cellular Cytokine Inhibition Assay (In Vitro Efficacy)

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells.

-

Principle: Mouse iBMDMs or human PBMCs are pre-treated with this compound and then stimulated with a TLR ligand (e.g., LPS) to induce cytokine production. The concentration of cytokines in the cell supernatant is measured to determine the inhibitory effect of the compound.

-

General Protocol:

-

Plate mouse iBMDMs or human PBMCs in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a TLR agonist, such as LPS (for TLR4), for a specified duration (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

LPS-Induced TNF-α Mouse Model (In Vivo Efficacy)

This is an acute in vivo model of systemic inflammation used to assess the oral efficacy of an anti-inflammatory compound.

-

Principle: Mice are orally administered this compound or a vehicle control, followed by a systemic challenge with LPS to induce a robust inflammatory response, characterized by the release of TNF-α into the bloodstream. The level of serum TNF-α is measured to evaluate the in vivo efficacy of the inhibitor.

-

General Protocol:

-

Fast mice for a short period before dosing.

-

Administer this compound (at various doses) or vehicle control via oral gavage.

-

After a defined pre-treatment time (e.g., 1 hour), inject the mice with a sublethal dose of LPS intraperitoneally.

-

At the time of peak TNF-α response (e.g., 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.

-

Prepare serum from the blood samples.

-

Measure the concentration of TNF-α in the serum using an ELISA kit.

-

Determine the dose-dependent inhibition of TNF-α production.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel IRAK4 inhibitor like this compound.

References

An In-depth Technical Guide on the Inflammatory Pathways Modulated by Irak4-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in innate immune signaling pathways.[1] Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of inflammatory responses. Dysregulation of IRAK4-mediated signaling is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the inflammatory pathways modulated by Irak4-IN-25, a potent and selective small molecule inhibitor of IRAK4. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling cascades.

Introduction to IRAK4 Signaling

IRAK4 is an essential upstream kinase in the MyD88-dependent signaling pathway.[2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of a multi-protein complex known as the Myddosome.[2] Within the Myddosome, IRAK4 is activated through autophosphorylation and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation cascade triggers a series of downstream events, including the activation of TRAF6, which ultimately leads to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, which are central to the inflammatory response. Given its critical role, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[3]

This compound: A Potent IRAK4 Inhibitor

This compound, also known as compound 38, is a potent and orally active inhibitor of IRAK4. It has been shown to effectively suppress the production of pro-inflammatory cytokines, highlighting its potential for the treatment of inflammatory and autoimmune disorders.

Quantitative Data for IRAK4 Inhibitors

The following tables summarize key quantitative data for this compound and other relevant IRAK4 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (Compound 38) | IRAK4 | 7.3 | Biochemical | **** |

| JH-1-25 | IRAK1 | 9.3 | Biochemical | |

| IRAK4 | 17.0 | Biochemical |

| Compound | Cell-Based Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |

| CA-4948 | TLR-Stimulated Cytokine Release | THP-1 | TLR agonist | TNF-α, IL-1β, IL-6, IL-8 | < 250 |

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of IRAK4, effectively blocks the downstream signaling cascades that lead to an inflammatory response.

TLR/IL-1R Signaling Pathway

The primary pathway modulated by this compound is the Toll-like receptor and Interleukin-1 receptor signaling cascade.

Caption: TLR/IL-1R signaling pathway inhibited by this compound.

Downstream Transcription Factor Activation

The inhibition of IRAK4 by this compound prevents the activation of key transcription factors responsible for driving inflammatory gene expression.

Caption: Inhibition of downstream transcription factor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.

In Vitro IRAK4 Kinase Assay

This assay measures the direct inhibitory effect of a compound on IRAK4 kinase activity.

Objective: To determine the IC50 value of this compound for IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a 1x kinase assay buffer from a concentrated stock.

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in 1x kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Setup:

-

Add 12.5 µL of the master mix (containing 1x kinase buffer, ATP, and MBP substrate) to each well of a 96-well plate.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the respective wells.

-

-

Initiate Reaction:

-

Add 10 µL of diluted IRAK4 enzyme to each well to start the reaction.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detect Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before measuring luminescence.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Caption: Workflow for an in vitro IRAK4 kinase assay.

Cell-Based Assay for IRAK4 Inhibition in THP-1 Cells

This assay assesses the ability of an inhibitor to block IRAK4-mediated inflammatory responses in a cellular context.

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in response to a TLR agonist.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) or another TLR agonist (e.g., R848)

-

This compound (or other test compounds)

-

ELISA kits for human TNF-α, IL-6, or IL-8

-

96-well cell culture plates

Procedure:

-

Differentiate THP-1 Cells:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with PMA (e.g., 50 ng/mL) for 48-72 hours to differentiate them into macrophage-like cells.

-

After differentiation, wash the cells with fresh medium.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-incubate the differentiated THP-1 cells with the inhibitor or vehicle control for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a TLR agonist, such as LPS (e.g., 100 ng/mL), for a predetermined time (e.g., 4-24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for a cell-based IRAK4 inhibition assay.

Conclusion

This compound is a potent inhibitor of IRAK4 kinase activity, a key mediator of inflammatory signaling downstream of TLRs and IL-1Rs. By disrupting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other IRAK4 inhibitors. The continued investigation of selective IRAK4 inhibitors holds significant promise for the development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of IRAK4-IN-25 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of IRAK4-IN-25 (also known as compound 38) in mouse models of inflammation. The protocols are based on available preclinical data for this compound and analogous IRAK4 inhibitors.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in initiating inflammatory responses makes it a prime therapeutic target for a variety of autoimmune and inflammatory diseases. This compound is a potent and orally active inhibitor of IRAK4.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into close proximity with other IRAK family members, such as IRAK1. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on the publication by Hao Y, et al. (2023).[1]

Table 1: In Vitro and Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Assay/Conditions |

| IRAK4 IC₅₀ | 7.3 nM | - | Biochemical Assay |

| TNF-α IC₅₀ | 10.4 nM | Mouse | LPS-stimulated immortalized bone marrow-derived macrophages (iBMDMs) |

| TNF-α IC₅₀ | 54.07 nM | Human | LPS-stimulated peripheral blood mononuclear cells (PBMCs) |

| Clearance (Cl) | 12 mL/min/kg | Mouse | In vivo pharmacokinetic study |

| Oral Bioavailability (F) | 21% | Mouse | In vivo pharmacokinetic study |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Challenge | Administration Route | Key Finding |

| LPS-induced systemic inflammation | Lipopolysaccharide (LPS) | Oral | Orally efficacious in inhibiting serum TNF-α secretion.[1] |

Note: The specific oral dose and the corresponding percentage of TNF-α inhibition for this compound in the LPS-induced mouse model are not publicly available in the referenced literature. A dose-response study is recommended to determine the optimal dose for specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models.

General Experimental Workflow

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

-

This compound

-

Appropriate mouse strain (e.g., C57BL/6 or CD-1), 8-10 weeks old

-

Vehicle for formulation (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% Tween 80 in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

-

Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

-

Dosing: Administer a single oral dose of this compound via gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and oral bioavailability (F%).

Protocol 2: In Vivo Efficacy in LPS-Induced Endotoxemia Model

Objective: To evaluate the efficacy of this compound in reducing pro-inflammatory cytokine production in a mouse model of systemic inflammation.

Materials:

-

This compound

-

Appropriate mouse strain (e.g., C57BL/6 or CD-1), 8-10 weeks old

-

Vehicle for formulation

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Oral gavage and injection needles

-

Blood collection supplies

-

ELISA kits for mouse TNF-α and other relevant cytokines

Procedure:

-

Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A minimum of 5-8 mice per group is recommended.

-

Formulation: Prepare the this compound formulation as described in the PK study protocol.

-

Dosing: Administer the appropriate dose of this compound or vehicle via oral gavage. Based on studies with other IRAK4 inhibitors, a dose range of 10-100 mg/kg could be explored in a dose-finding study.

-

LPS Challenge: At a specified time post-drug administration (typically 1-2 hours, to coincide with expected Cmax), administer LPS via intraperitoneal (i.p.) injection. A typical dose of LPS is 0.1-1 mg/kg, but this should be optimized to induce a robust but sublethal cytokine response.

-

Blood Collection: At a predetermined time point after the LPS challenge (typically 1.5-2 hours, corresponding to the peak of TNF-α production), collect blood via cardiac puncture or another terminal method.

-

Serum Preparation: Allow blood to clot and then centrifuge to collect serum.

-

Cytokine Analysis: Measure the concentration of TNF-α and other pro-inflammatory cytokines (e.g., IL-6) in the serum using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels between the different treatment groups. Calculate the percentage of inhibition of cytokine production in the this compound treated group compared to the Vehicle + LPS group.

Conclusion

This compound is a potent, orally bioavailable IRAK4 inhibitor with demonstrated efficacy in a mouse model of LPS-induced inflammation. The provided protocols offer a foundational framework for further preclinical investigation of this compound in various mouse models of inflammatory and autoimmune diseases. Researchers should perform dose-response studies to determine the optimal dosing regimen for their specific model and experimental endpoints.

References

Application Notes and Protocols for Irak4-IN-25

For Researchers, Scientists, and Drug Development Professionals

Introduction